molecular formula C18H21N7O4S B10925992 N-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B10925992
M. Wt: 431.5 g/mol
InChI Key: HTTIXKHAVGHSKJ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, nitro, and triazole. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between an aldehyde and an amine, specifically targeting the formation of the imine (Schiff base) linkage. The reaction conditions often require a dehydrating agent to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine or hydroxylamine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the nitro group results in amines.

Scientific Research Applications

N-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound’s nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE: shares structural similarities with other Schiff bases and triazole-containing compounds.

    N-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of N-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N7O4S

Molecular Weight

431.5 g/mol

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C18H21N7O4S/c1-11-17(25(26)27)12(2)23(22-11)10-30-18-21-20-13(3)24(18)19-9-14-6-7-15(28-4)8-16(14)29-5/h6-9H,10H2,1-5H3/b19-9+

InChI Key

HTTIXKHAVGHSKJ-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=C(C=C(C=C3)OC)OC)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=C(C=C(C=C3)OC)OC)C)C)[N+](=O)[O-]

Origin of Product

United States

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